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Abstract

Rauvoyunine B, correctly identified as Rauvomine B, is a novel monoterpenoid indole alkaloid
distinguished by its unique and complex hexacyclic ring system that includes a substituted
cyclopropane. First isolated from the aerial parts of Rauvolfia vomitoria, this natural product has
garnered significant attention for its challenging molecular architecture and its notable anti-
inflammatory properties. This technical guide provides a comprehensive overview of the
discovery, natural origin, structural elucidation, and total synthesis of Rauvomine B, presenting
key data and experimental methodologies in a format tailored for scientific professionals.

Discovery and Natural Origin

Rauvomine B was first isolated from the aerial parts of Rauvolfia vomitoria, a plant belonging to
the Apocynaceae family.[1][2] This plant is widely distributed in the tropical regions of Africa and
Asia and has a history of use in traditional medicine.[1] The discovery of Rauvomine B,
alongside its congener Rauvomine A, was the result of a phytochemical investigation into the
alkaloidal constituents of this species.[1][2]

Structural Elucidation

The molecular structure of Rauvomine B was determined through a combination of
spectroscopic techniques and single-crystal X-ray diffraction.[1][2] High-resolution electrospray
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ionization mass spectrometry (HRESIMS) established its molecular formula as CisH1sN20.[1]
Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY,
HSQC, and HMBC experiments, were employed to delineate the intricate connectivity of the
atoms, revealing a novel 6/5/6/6/3/5 hexacyclic ring system featuring a substituted
cyclopropane ring.[1] The absolute configuration was confirmed by single-crystal X-ray
diffraction analysis.[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Rauvomine B.

Table 1: *H NMR Data for Rauvomine B (CDCls)
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Chemical Shift (8)

Coupling Constant

Position Multiplicity
ppm (J) Hz
3 4.10 br d 9.7
5 2.55 m
6a 3.08 dd 15.8,4.9
6b 2.77 dd 158,14
9 7.45 d 7.5
10 7.12 t 7.5
11 7.18 t 7.5
12 7.30 d 7.5
1l4a 2.20 m
14b 1.95 m
15 1.85 m
17 3.85 S
18 1.15 d 6.5
19 2.85 m
20 1.55 m
NH 8.05 S

Data extracted from the supporting information of the discovery publication.

Table 2: 3C NMR Data for Rauvomine B (CDCIs)
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Position Chemical Shift (6) ppm
2 136.1
3 51.9
5 60.5
6 27.8
7 105.8
8 127.6
9 1215
10 119.8
11 121.8
12 111.2
13 136.5
14 35.5
15 21.2
16 43.3
17 175.2
18 15.2
19 45.5
20 32.7

Data extracted from the supporting information of the discovery publication.

Table 3: Mass Spectrometry Data for Rauvomine B
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. lonization
Technique - Observed m/z Calculated m/lz Formula
ode

HRESIMS Positive 279.1498 [M+H]*  279.1492 Ci18H19N20

Data obtained from the discovery publication.[1]

Experimental Protocols
Isolation of Rauvomine B from Rauvolfia vomitoria

The following is a generalized protocol based on the original discovery paper.

Workflow for the Isolation of Rauvomine B

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pubs.acs.org/doi/10.1021/acs.orglett.7b01723
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14767990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Gir-dried, powdered aerial parts of Rauvolfia vomitoria)

Y

(Extraction with 95% EtOH)

Y

Goncentration under reduced pressurca

Y

Gartition between EtOAc and 3% Tartaric AcicD

A

4
Aqueous Acid Layer
4

A

( Basification with Na2COs to pH 9 )

Extraction with EtOAc

()
\ 4

Crude Alkaloid Extract
\ 4

(Silica Gel Column Chromatographa

Y

( Elution with CH2Cl>-MeOH gradient )

Y

(Sephadex LH-20 Column Chromatograph))

Y

( Elution with CH2Cl-MeOH (1:1) )

Y

Semi-preparative HPLC

Click to download full resolution via product page

Caption: General workflow for the isolation of Rauvomine B.
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» Extraction: The air-dried and powdered aerial parts of Rauvolfia vomitoria are extracted with
95% ethanol at room temperature.

o Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude
residue.

o Acid-Base Partitioning: The residue is suspended in 3% tartaric acid and partitioned with
ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. The aqueous acidic
layer, containing the alkaloids, is then basified with sodium carbonate (Na2COs) to a pH of
approximately 9.

» Alkaloid Extraction: The basified aqueous solution is extracted with EtOAc to yield the crude
alkaloid mixture.

o Chromatographic Separation: The crude alkaloid extract is subjected to multiple
chromatographic steps for purification. This typically involves:

o Silica gel column chromatography with a gradient elution system (e.g., dichloromethane-
methanol).

o Size-exclusion chromatography on a Sephadex LH-20 column.

o Final purification by semi-preparative High-Performance Liquid Chromatography (HPLC)
to afford pure Rauvomine B.

Total Synthesis of (-)-Rauvomine B

The total synthesis of (-)-Rauvomine B has been accomplished, presenting a significant
achievement in synthetic organic chemistry.[3] A key feature of the successful route is a strain-
promoted intramolecular cyclopropanation.[3]

Retrosynthetic Analysis and Key Reactions

The synthetic strategy involves the construction of a tetracyclic N-sulfonyltriazole precursor,
which then undergoes a rhodium-catalyzed intramolecular cyclopropanation to form the
characteristic cyclopropane ring of Rauvomine B.

Retrosynthetic Pathway for (-)-Rauvomine B
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Caption: Simplified retrosynthetic analysis of (-)-Rauvomine B.
The key bond-forming reactions in the forward synthesis include:
» Palladium-catalyzed stereospecific allylic amination: To establish a key stereocenter.

o Acis-selective Pictet-Spengler reaction: To construct the tetracyclic core of the indole
alkaloid.

» Ring-closing metathesis: To form one of the rings in the polycyclic system.

 Intramolecular cyclopropanation of a tetracyclic N-sulfonyltriazole: The crucial step to forge
the unique cyclopropane ring.[3]

The overall synthesis was accomplished in 11 steps with a total yield of 2.4% from
commercially available starting materials.[3]

Biological Activity

Rauvomine B has demonstrated significant biological activity, particularly as an anti-
inflammatory agent.

Anti-inflammatory Activity

In a cellular assay, Rauvomine B exhibited significant anti-inflammatory effects by inhibiting
nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine
macrophages.

Table 4: Anti-inflammatory Activity of Rauvomine B
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. Positive ICso0 (pM) of
Compound Assay Cell Line ICso0 (UM)
Control Control
NO
Rauvomine B Production RAW 264.7 39.6 Celecoxib 34.3
Inhibition

Data obtained from the discovery publication.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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